Ferric arsenite
Description
Systematic IUPAC Nomenclature and CAS Registry
Ferric arsenite is systematically named arsorous acid; iron(3+); oxygen(2−); pentahydrate according to IUPAC conventions. This nomenclature reflects its composition, which includes iron in the +3 oxidation state, arsenite (AsO₃³⁻) ions, and five water molecules of crystallization. The compound is registered under the CAS number 63989-69-5 , a unique identifier that distinguishes it in chemical databases and regulatory frameworks.
Molecular Formula and Structural Composition
The molecular formula of this compound varies depending on its hydration state. In its anhydrous form, the formula is AsFeO₃ , indicating a 1:1 molar ratio of arsenic to iron. However, the hydrated form, which is more commonly encountered, is represented as AsFeH₁₃O₉⁺ (or equivalently, FeAsO₃·5H₂O). This pentahydrate structure incorporates five water molecules coordinated to the iron-arsenite matrix.
Structurally, this compound is classified as a basic salt with variable composition. While its exact crystalline arrangement remains less characterized compared to related compounds like ferric arsenate, spectroscopic and diffraction studies suggest that iron(III) ions likely occupy octahedral coordination sites, bonded to arsenite groups and hydroxyl ions. The arsenite ion (AsO₃³⁻) adopts a pyramidal geometry, with arsenic in the +3 oxidation state.
Synonyms and Industrial Designations
This compound is known by multiple synonyms and industrial designations, including:
- Iron arsenite oxide (Fe₂(AsO₃)₂O₃), pentahydrate
- This compound, BASIC
- UN1607 (a United Nations designation for hazardous materials transport)
In industrial contexts, it is also referred to as IRON ARSENITE OXIDE or This compound, solid . These terms are used interchangeably in material safety data sheets and regulatory documents to identify the compound in handling and storage protocols. The diversity in nomenclature underscores its complex chemical behavior and the need for precise identification in environmental and industrial applications.
Properties
CAS No. |
63989-69-5 |
|---|---|
Molecular Formula |
As2Fe2O6.Fe2O3. 5H2O AsFeH13O9+ |
Molecular Weight |
287.86 g/mol |
IUPAC Name |
arsorous acid;iron(3+);oxygen(2-);pentahydrate |
InChI |
InChI=1S/AsH3O3.Fe.5H2O.O/c2-1(3)4;;;;;;;/h2-4H;;5*1H2;/q;+3;;;;;;-2 |
InChI Key |
FBOFDHMZEDHPPP-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.[O-2].O[As](O)O.[Fe+3] |
Canonical SMILES |
O.O.O.O.O.[O-2].O[As](O)O.[Fe+3] |
Other CAS No. |
63989-69-5 |
physical_description |
Ferric arsenite appears as a yellow-brown powder. Insoluble in water. Toxic by ingestion and inhalation and is a strong irritant. It is used in medicines. BROWN POWDER. |
solubility |
Solubility in water: none |
Origin of Product |
United States |
Scientific Research Applications
Environmental Remediation
Arsenic Removal from Water:
Ferric arsenite plays a crucial role in the removal of arsenic from contaminated water sources. Its effectiveness is linked to its ability to form stable precipitates that can be easily separated from water.
-
Mechanism of Action:
Ferric ions react with arsenite to form this compound precipitates, which can then be removed through sedimentation or filtration. Studies have shown that the adsorption capacity of this compound is influenced by pH and the presence of other ions in solution . -
Case Study:
A research study demonstrated that using red mud in conjunction with ferric ions can enhance the removal efficiency of arsenite from high-concentration solutions. The optimal conditions were found at a pH of 7, achieving up to 98% removal efficiency with a molar ratio of Fe/As at 3 .
| Parameter | Optimal Value | Removal Efficiency |
|---|---|---|
| pH | 7 | 98% |
| Fe/As Ratio | 3 |
Industrial Applications
Steelmaking Process:
In steelmaking, managing arsenic levels is critical due to its detrimental effects on steel quality. This compound can be employed to immobilize arsenic during production processes.
- Interaction Mechanism:
Research indicates that ferric ions can facilitate the precipitation of arsenic during steel production, thereby reducing its concentration in the final product. This is particularly relevant when iron and arsenic are present in specific atomic ratios .
Bioremediation
Microbial Interactions:
Certain bacteria, such as Acidithiobacillus ferrooxidans, have been shown to interact with ferric iron and arsenite, leading to effective immobilization of arsenic in contaminated environments.
- Study Findings:
A study highlighted that this bacterium could precipitate arsenite as this compound under anaerobic conditions, which aids in bioremediation efforts by stabilizing arsenic in sediments .
Chemical Analysis and Research
Kinetic Studies:
Research into the kinetics of arsenate adsorption on ferric hydroxides, which are closely related to this compound, provides insights into the mechanisms governing arsenic mobility and remediation strategies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ferric Arsenite vs. Ferric Arsenate (FeAsO₄·2H₂O)
Structure and Stability :
- This compound is amorphous, complicating its isolation and industrial use . In contrast, ferric arsenate (bioscorodite) forms crystalline structures, especially when produced microbially (e.g., by Acidianus sulfidovorans), enhancing its stability and arsenic immobilization .
- Bioscorodite achieves arsenic removal rates of ~3 g As/g in thermophilic conditions (70–80°C) without requiring As(III) pre-oxidation .
Catalytic and Environmental Behavior :
- In sulfur dioxide (SO₂) conversion experiments at 625°C, ferric arsenate achieved 70% conversion, while this compound underperformed, possibly due to purity issues .
- Ferric arsenate co-precipitates with iron oxides in oxidizing environments, reducing arsenic mobility in groundwater. This compound, however, is less effective in such scenarios due to its solubility in reducing conditions .
This compound vs. Ferric Hydroxide (Fe(OH)₃)
Adsorption Mechanisms :
- Ferric hydroxide adsorbs arsenate (As(V)) strongly via outer-sphere complexes at low pH but weakly binds arsenite (As(III)), which is neutral at pH < 9 . This compound directly incorporates As(III) into its structure, enabling targeted removal of As(III) from solutions .
- Granular ferric hydroxide (GFH) and ferric sludge (from water treatment plants) achieve 87–98% arsenate/arsenite removal in column tests, comparable to red mud/ferric arsenite systems (~95% As(III) removal) .
Practical Applications :
This compound vs. Sodium Arsenite (NaAsO₂) and Arsenic Trioxide (As₂O₃)
- Toxicity and Gene Interactions :
- Sodium arsenite and arsenic trioxide interact with 793 and 500 human genes, respectively, primarily via metabolization into reactive arsenite ions. This compound’s toxicity profile is less documented but likely mitigated by its lower solubility and incorporation into stable iron matrices .
- Ferric hydroxide reduces arsenite toxicity by adsorbing arsenious oxide (As₂O₃), suggesting this compound may similarly immobilize As(III) .
This compound vs. Ferrous Iron Compounds
- Oxidation and Removal Efficiency :
- Ferrous salts (e.g., FeSO₄) outperform ferric salts in As(III) removal, requiring half the dosage to achieve similar results. This is attributed to Fe²⁺’s ability to oxidize As(III) to As(V) and form mixed Fe²⁺/Fe³⁺-As complexes .
- This compound lacks this oxidative capability, relying solely on precipitation and co-precipitation mechanisms .
Data Tables
Table 1: Arsenic Removal Efficiency of Iron-Based Compounds
Table 2: Catalytic Performance in SO₂ Conversion
Key Research Findings
Structural Limitations : this compound’s amorphous nature hinders its filtration, but hybrid systems (e.g., red mud composites) improve practicality .
Microbial Advantage : Bioscorodite produced by archaea achieves high arsenic removal without chemical oxidants, outperforming synthetic this compound .
Environmental Behavior : this compound’s solubility in reducing environments limits its long-term stability compared to crystalline ferric arsenate .
Competitive Adsorption : Ferric hydroxide and GFH remain superior for broad-spectrum arsenic removal, but this compound is effective for high-concentration As(III) streams .
Preparation Methods
Chemical Precipitation Method
One of the primary methods to prepare ferric arsenite involves chemical precipitation by mixing ferric salts with arsenite ions under controlled pH and temperature conditions.
- Process Overview : Ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃·9H₂O) solutions are reacted with arsenite-containing solutions (typically sodium arsenite or arsenious acid) to precipitate this compound phases.
- Reaction Conditions :
- pH control is critical; typically maintained around acidic to neutral pH (pH 3 to 7) to favor precipitation without forming other iron oxides or hydroxides.
- Temperature ranges from ambient to moderately elevated (up to ~100°C) to enhance reaction kinetics.
- Mechanism :
- Precipitation occurs via formation of insoluble this compound complexes.
- Co-precipitation with iron hydroxides can occur, where arsenite ions adsorb onto or incorporate into iron hydroxide matrices.
- Example Preparation :
- Dissolve Fe(NO₃)₃·9H₂O in deionized water to prepare a 0.5 M Fe³⁺ solution.
- Add a solution of arsenite slowly under stirring.
- Maintain stirring for several hours to ensure complete precipitation.
- Filter, wash, and dry the precipitate under vacuum at ~50°C for 24 hours.
This method yields amorphous or poorly crystalline this compound phases, often characterized by XRD and FTIR to confirm composition and structure.
Co-precipitation with Iron Hydroxides
This compound can also be prepared by co-precipitating arsenite with ferric hydroxides, which form under alkaline conditions from ferric salts.
- Preparation Steps :
- Ferric salt solutions (e.g., FeCl₃) are neutralized gradually with a base (e.g., NaOH or NH₄OH) in the presence of arsenite ions.
- The pH is carefully controlled to precipitate ferric hydroxide while arsenite ions adsorb or incorporate into the solid phase.
- Key Parameters :
- pH range: Usually between 6 and 8 to optimize ferric hydroxide formation and arsenite incorporation.
- Reaction time: Several hours to days to reach equilibrium and allow arsenite incorporation.
- Resulting Product :
Redox-Controlled Hydrothermal Synthesis
Hydrothermal methods under controlled redox conditions enable the synthesis of crystalline this compound compounds.
- Conditions :
- Temperature: 90°C to 130°C, optimally around 105-115°C.
- pH: Maintained very acidic (0.1 to 1.5) using sulfuric acid to maintain solubility and control precipitation.
- Oxidizing environment: Oxygen pressure maintained at 25-75 psi to keep iron in ferric state and arsenic in pentavalent or trivalent states as required.
- Procedure :
- Mix arsenic-containing materials with ferric salts in acidic medium.
- Maintain reaction under oxygen pressure for 1-8 hours, typically 2-3 hours.
- Partial neutralization with calcium carbonate may be applied to aid filtration and precipitate formation.
- Outcome :
Precipitation Using Reducing Agents
Recent studies have explored the use of reducing agents such as potassium borohydride (KBH₄) to synthesize iron hydroxide nanopetalines containing this compound.
- Method Summary :
- Dissolve Fe(NO₃)₃·9H₂O in water to form Fe³⁺ solution.
- Prepare KBH₄ solution separately.
- Add KBH₄ dropwise to Fe³⁺ solution under stirring.
- The reducing environment promotes formation of iron hydroxide nanopetalines that can incorporate arsenite.
- The precipitate is washed and dried for further use.
- Advantages :
Summary Table of Preparation Methods
Research Findings and Analytical Insights
- Kinetics and Mechanism : Adsorption and precipitation of arsenite on ferric hydroxides are biphasic, with rapid initial uptake followed by slow equilibration, influenced by Gibbs free energy barriers for surface complex formation.
- pH Influence : Arsenite adsorption and this compound formation are favored at near-neutral to slightly acidic pH, with adsorption maxima shifting with pH changes.
- Solid Characterization : XRD, FTIR, XANES, and SEM-EDX analyses confirm the formation of this compound phases and provide insight into structural and surface chemistry details.
- Environmental Application : The preparation methods are closely linked to arsenic removal technologies, where this compound precipitates immobilize arsenic from contaminated water.
Q & A
Q. What are the standard synthesis protocols for ferric arsenite, and how can purity be validated?
this compound is typically synthesized via coprecipitation of ferric salts (e.g., FeCl₃) and arsenite solutions under controlled pH (3–5). Characterization techniques include X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for functional groups, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification. Purity validation requires cross-referencing with known standards and testing for residual unreacted ions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its toxicity and classification as a hazardous material (UN 1607), researchers must use fume hoods, wear PPE (gloves, lab coats, respirators), and implement strict waste disposal protocols. Emergency response plans should align with guidelines for arsenic-containing compounds, including spill containment and neutralization procedures .
Q. Which characterization techniques are most effective for analyzing this compound’s structural and surface properties?
XRD identifies crystalline phases, while scanning electron microscopy (SEM) reveals morphology. Surface area and porosity are quantified via Brunauer-Emmett-Teller (BET) analysis. For oxidation state determination, X-ray photoelectron spectroscopy (XPS) or X-ray absorption near-edge structure (XANES) are recommended .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound synthesis for enhanced arsenite removal efficiency?
RSM with central composite design (CCD) evaluates interactions between variables like Fe/As molar ratios, pH, and reaction time. For example, a 2024 study achieved 95% As(III) removal by optimizing Fe²⁺/Mn²⁺ doping in magnetite nanoparticles, balancing adsorption capacity and oxidation kinetics . Data analysis via software (e.g., Design Expert) identifies statistically significant parameters.
Q. How can contradictions in adsorption capacity data for this compound be resolved?
Discrepancies often arise from variations in pH, competing ions (e.g., phosphate), or surface site heterogeneity. Researchers should:
Q. What advanced methods differentiate arsenite (As³⁺) and arsenate (As⁵⁺) speciation in this compound systems?
Colorimetric chemosensors with ratiometric detection (e.g., absorption maxima shifts to near-infrared) enable visual differentiation. Synchrotron-based XANES provides oxidation state analysis, while high-performance liquid chromatography coupled with ICP-MS (HPLC-ICP-MS) quantifies species in solution .
Q. How can interdisciplinary approaches improve understanding of this compound’s environmental behavior?
Integrate geochemical modeling (PHREEQC) with microbiological assays to assess arsenic bioavailability. Collaborate with environmental engineers to evaluate field-scale remediation strategies, such as permeable reactive barriers using this compound composites .
Q. What experimental designs address reproducibility challenges in this compound studies?
Q. How can mechanistic studies elucidate arsenic retention mechanisms in this compound?
Isotopic labeling (e.g., ⁷³Ge-doped analogs) tracks adsorption pathways. Time-resolved attenuated total reflectance FTIR (ATR-FTIR) captures real-time surface interactions, while density functional theory (DFT) simulations predict binding energies .
Q. What frameworks ensure rigorous data presentation in this compound research publications?
Follow IMRaD structure:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
